molecular formula C14H10F3N3O4 B3036166 2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile CAS No. 339010-24-1

2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile

Cat. No.: B3036166
CAS No.: 339010-24-1
M. Wt: 341.24 g/mol
InChI Key: HXRXIEPKBVPULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and an ethoxy group

Preparation Methods

The synthesis of 2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as urea and malononitrile.

    Introduction of the ethoxy group: This step involves the reaction of the pyrimidine intermediate with an ethoxy-containing reagent under suitable conditions.

    Attachment of the trifluoromethyl group: This can be accomplished using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile include other pyrimidine derivatives with different substituents. These compounds may share some properties but differ in their specific applications and reactivity. For example:

    2,4-Dioxo-1-[2-[3-(methyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.

    2,4-Dioxo-1-[2-[3-(chloromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile:

The unique trifluoromethyl group in this compound contributes to its distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c15-14(16,17)10-2-1-3-11(6-10)23-4-5-24-20-8-9(7-18)12(21)19-13(20)22/h1-3,6,8H,4-5H2,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRXIEPKBVPULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCON2C=C(C(=O)NC2=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117945
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339010-24-1
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339010-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Reactant of Route 2
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Reactant of Route 5
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.